molecular formula C17H25N3O2 B3124496 N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide CAS No. 318517-18-9

N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide

Cat. No.: B3124496
CAS No.: 318517-18-9
M. Wt: 303.4 g/mol
InChI Key: FSNBUJGVCQRPIW-UHFFFAOYSA-N
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Description

N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide is a tetrahydroisoquinoline derivative featuring dual carboxamide groups at positions 2 and 3 of the heterocyclic core. The N3 position is substituted with a bulky tert-butyl group, while the N2 position is occupied by an ethyl group.

For example:

  • N3-tert-butyl-N2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide (CAS 318256-30-3) features a 4-chlorophenyl group at N2 .
  • N3-tert-butyl-N2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide (CAS 318517-14-5) substitutes N2 with a 4-methylphenyl group .

These analogs share the tetrahydroisoquinoline backbone but differ in substituent electronic and steric profiles, which influence their physicochemical and biological properties.

Properties

IUPAC Name

3-N-tert-butyl-2-N-ethyl-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-5-18-16(22)20-11-13-9-7-6-8-12(13)10-14(20)15(21)19-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNBUJGVCQRPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC2=CC=CC=C2CC1C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140105
Record name N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318517-18-9
Record name N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318517-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-(1,1-Dimethylethyl)-N2-ethyl-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the tert-Butyl and Ethyl Groups: These groups can be introduced through alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.

    Formation of the Carboxamide Groups:

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular data for N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide analogs:

Compound Name (CAS) N2 Substituent Molecular Formula Molecular Weight Key Properties/Applications
N3-tert-butyl-N2-(4-chlorophenyl)-... (318256-30-3) 4-chlorophenyl C₂₁H₂₄ClN₃O₂ 385.89 High polarity due to Cl; potential pharmacological intermediate
N3-tert-butyl-N2-(4-methylphenyl)-... (318517-14-5) 4-methylphenyl C₂₂H₂₇N₃O₂* ~385.89 Enhanced lipophilicity vs. chloro analog; synthetic intermediate
N3-tert-butyl-N2-(3-chlorophenyl)-... (318517-16-7) 3-chlorophenyl C₂₁H₂₄ClN₃O₂ 385.89 Altered steric/electronic effects due to Cl position
N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (149182-72-9) H (monocarboxamide) C₁₄H₂₀N₂O 232.32 Simpler structure; used as a chiral building block in drug synthesis
Key Observations:

Steric Considerations :

  • The tert-butyl group at N3 provides significant steric bulk, which may protect the carboxamide moiety from metabolic degradation .
  • Aryl substituents (e.g., 4-methylphenyl) introduce planar rigidity, whereas alkyl groups like ethyl offer conformational flexibility .

Molecular Weight Trends: Dicarboxamide derivatives (e.g., CAS 318256-30-3) have higher molecular weights (~385–386 g/mol) compared to monocarboxamide analogs (e.g., CAS 149182-72-9, 232.32 g/mol) due to the additional carboxamide group .

Physicochemical and Functional Differences

Hydrogen Bonding and Crystallinity:
  • Compounds with aryl substituents (e.g., 4-chlorophenyl) exhibit extensive hydrogen-bonding networks in crystal structures, as seen in analogous salts (e.g., C—H···O/F interactions in ) .
Stability and Reactivity:
  • Chlorophenyl groups may increase susceptibility to nucleophilic substitution compared to methyl or ethyl substituents .

Biological Activity

N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide (CAS No. 318517-18-9) is a complex organic compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C17H25N3O2
  • Molecular Weight : 303.4 g/mol
  • IUPAC Name : 3-N-tert-butyl-2-N-ethyl-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide

This compound exhibits its biological effects through interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes. Notably, the compound is investigated for its potential as an inhibitor of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells .

Biological Activities

1. Anticancer Properties

  • Research indicates that derivatives of tetrahydroisoquinoline compounds can induce apoptosis in cancer cells. For instance, one study found that a related compound could activate caspase-3 in Jurkat cells in a dose-dependent manner . This suggests that N3-tert-butyl-N2-ethyl may share similar properties.

2. Enzyme Modulation

  • The compound's structure allows it to interact with various enzymes involved in metabolic pathways. It has been shown to affect the activity of specific enzymes linked to cancer progression and survival .

3. Potential Therapeutic Applications

  • Due to its structural characteristics and biological activity, N3-tert-butyl-N2-ethyl is being explored for its therapeutic potential in drug development targeting specific molecular pathways associated with diseases such as cancer.

Comparative Analysis with Analog Compounds

The biological activity of N3-tert-butyl-N2-ethyl can be compared to similar compounds within the tetrahydroisoquinoline class:

Compound NameStructureBiological Activity
N3-tert-butyl-N2-methylSimilar core structureModerate anticancer activity
N3-tert-butyl-N2-propylSimilar core structureEnhanced enzyme inhibition
N3-tert-butyl-N2-isopropylSimilar core structureVarying solubility and reactivity

Case Study 1: Apoptosis Induction

In a study focusing on tetrahydroisoquinoline derivatives, it was observed that certain compounds could significantly induce apoptosis in cancer cell lines through the inhibition of anti-apoptotic proteins like Bcl-2. The findings suggest that N3-tert-butyl-N2-ethyl may possess similar apoptotic-inducing capabilities .

Case Study 2: Enzyme Interaction

Another study highlighted the interaction of tetrahydroisoquinoline derivatives with metabolic enzymes. The compounds demonstrated varying degrees of inhibition against key enzymes involved in cancer metabolism, indicating a potential for therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide
Reactant of Route 2
N3-tert-butyl-N2-ethyl-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxamide

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